Clenbuterol-d9

Overview

Description

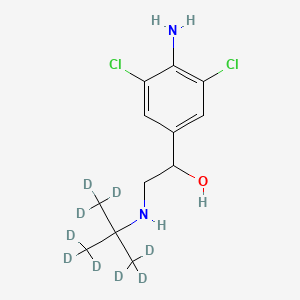

Clenbuterol-d9 is an analytical standard used for the quantification of clenbuterol in biological samples . It is also known as 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol hydrochloride .

Synthesis Analysis

The synthesis of Clenbuterol-d9 involves the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine. This is followed by the reduction of the keto group with NaBH4 . The synthesis method has been optimized to increase the utilization ratio of D9-tert-butylamine and improve the overall yield of the reduction step .

Molecular Structure Analysis

The empirical formula of Clenbuterol-d9 is C12D9H9Cl2N2O and it has a molecular weight of 286.25 .

Chemical Reactions Analysis

Clenbuterol-d9 can be detected using various techniques such as immunochemical, chromatographic, and mass spectrometric techniques, or capillary electrophoresis .

Physical And Chemical Properties Analysis

Clenbuterol-d9 is a white crystalline powder . It is soluble in water and ethanol, and slightly soluble in acetone .

Scientific Research Applications

Clenbuterol-d9: A Comprehensive Analysis of Scientific Research Applications

1. Analytical Standard in Biological Sample Quantification Clenbuterol-d9 is commonly used as an internal standard for the quantification of clenbuterol in biological samples. This application is crucial in ensuring accurate and reliable results in ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) analyses .

Veterinary Medicine: In veterinary medicine, clenbuterol-d9 can be used to study the metabolism and residue of clenbuterol in animals. It helps in understanding how clenbuterol is processed within the body and ensures the safety of animal products for human consumption.

Anti-Doping Analysis: Clenbuterol-d9 plays a significant role in anti-doping analysis. It is used to detect trace levels of clenbuterol, which is a banned substance in sports due to its performance-enhancing effects .

Mechanism of Action

Safety and Hazards

Clenbuterol-d9, like Clenbuterol, is not approved in many countries due to its potential to become toxic at even very low doses. Harmful side effects may include tachycardia, heart palpitations, tremors, seizures, increased blood sugar, cardiac arrest, and even death . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clenbuterol-d9 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Clenbuterol-d9, and why is it important?

A1: Clenbuterol-d9 is a deuterated analog of clenbuterol, a β2-adrenergic agonist. Unlike clenbuterol, which has potential for misuse in humans and animals, clenbuterol-d9 serves primarily as an internal standard in analytical chemistry.

Q2: How is Clenbuterol-d9 used as an internal standard?

A2: Due to its structural similarity to clenbuterol, clenbuterol-d9 exhibits nearly identical chemical behavior during sample preparation and analysis. This makes it ideal for use in techniques like isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) [, , , , , ]. Researchers add a known amount of clenbuterol-d9 to samples before analysis. By comparing the signal ratios of clenbuterol and clenbuterol-d9, scientists can accurately quantify clenbuterol levels even at trace amounts [, , , ].

Q3: What are the advantages of using Clenbuterol-d9 in analytical methods for clenbuterol detection?

A3: Clenbuterol-d9 offers several key advantages:

- High sensitivity: Its use enables detection of clenbuterol at extremely low concentrations (e.g., 0.01 ng/g in hair) [].

- Improved accuracy: It corrects for potential analyte loss during sample preparation and analysis, leading to more reliable quantification [, , , ].

- Specificity: It minimizes interference from other compounds in complex matrices like biological samples [, , ].

Q4: What types of samples have been analyzed for clenbuterol using clenbuterol-d9?

A4: Clenbuterol-d9 has been successfully used to quantify clenbuterol in various matrices, including:

- Porcine meat: This is critical for food safety, as clenbuterol is banned in many countries due to health concerns [].

- Human urine: This helps monitor potential clenbuterol misuse and study its effects on human health [].

- Hair: Hair analysis provides a longer detection window for clenbuterol exposure [].

- Bovine muscle and milk: This is important for ensuring the safety of dairy and meat products [].

- Horse serum: This has implications for regulatory control in horse racing, where clenbuterol is prohibited [].

Q5: What analytical techniques are commonly used with Clenbuterol-d9 for clenbuterol analysis?

A5: While various techniques can be employed, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are frequently chosen methods. These techniques provide the sensitivity, selectivity, and speed needed for accurate and reliable clenbuterol analysis [, , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)

![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)